(3,3-Dimethylcyclohexyl)methanol
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Overview
Description
(3,3-Dimethylcyclohexyl)methanol is an organic compound with the molecular formula C₉H₁₈O and a molecular weight of 142.24 g/mol . It is a cycloalkane derivative, characterized by a cyclohexane ring substituted with two methyl groups at the 3-position and a hydroxymethyl group at the 1-position. This compound is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethylcyclohexyl)methanol typically involves the reduction of the corresponding ketone, (3,3-Dimethylcyclohexyl)ketone, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3,3-Dimethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (3,3-Dimethylcyclohexyl)ketone using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: The compound can be further reduced to (3,3-Dimethylcyclohexyl)methane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products Formed:
Oxidation: (3,3-Dimethylcyclohexyl)ketone.
Reduction: (3,3-Dimethylcyclohexyl)methane.
Substitution: (3,3-Dimethylcyclohexyl)chloride or (3,3-Dimethylcyclohexyl)bromide.
Scientific Research Applications
(3,3-Dimethylcyclohexyl)methanol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of (3,3-Dimethylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. In enzymatic reactions, it can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Cyclohexanol: Similar in structure but lacks the methyl groups at the 3-position.
(3,3-Dimethylcyclohexyl)amine: Contains an amine group instead of a hydroxyl group.
(3,3-Dimethylcyclohexyl)ketone: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness: (3,3-Dimethylcyclohexyl)methanol is unique due to the presence of both the cyclohexane ring and the hydroxymethyl group, which confer distinct chemical reactivity and physical properties. The methyl groups at the 3-position also contribute to its steric hindrance and influence its interactions with other molecules .
Properties
IUPAC Name |
(3,3-dimethylcyclohexyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(2)5-3-4-8(6-9)7-10/h8,10H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZDBRGSBDTGKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554758 |
Source
|
Record name | (3,3-Dimethylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102369-67-5 |
Source
|
Record name | 3,3-Dimethylcyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102369-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,3-Dimethylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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